molecular formula C10H11BrN2O4 B1467910 2-(2-Acetamidoethoxy)-5-bromonicotinic acid CAS No. 1236293-60-9

2-(2-Acetamidoethoxy)-5-bromonicotinic acid

Cat. No. B1467910
CAS RN: 1236293-60-9
M. Wt: 303.11 g/mol
InChI Key: PZPPWPYLGQSLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Acetamidoethoxy)-5-bromonicotinic acid” seems to be a complex organic molecule. It likely contains an acetamido group (CONH2), an ethoxy group (C2H5O), a bromo group (Br), and a nicotinic acid group (C6H4NO2) based on its name .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the nicotinic acid molecule. Unfortunately, without specific data or computational modeling, it’s difficult to provide an accurate molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. It’s likely that the bromo group could undergo substitution reactions, and the acetamido group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in drug development, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2-acetamidoethoxy)-5-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-6(14)12-2-3-17-9-8(10(15)16)4-7(11)5-13-9/h4-5H,2-3H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPPWPYLGQSLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetamidoethoxy)-5-bromonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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